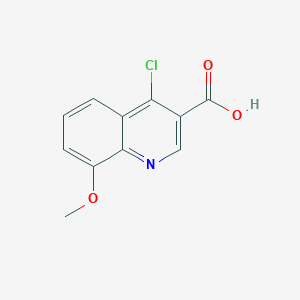

4-Chloro-8-methoxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-8-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWBLZDPQJWVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562885 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-73-8 | |

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Chloro-8-methoxyquinoline-3-carboxylic acid" synthesis pathway

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. [13]The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group. A chloride ion then acts as a nucleophile to displace this group, yielding the final product, this compound. This reaction is often performed under reflux conditions. [13]The resulting 4-chloro substituent is a key functional handle, as it is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, making the final product a versatile building block. [14]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.

Table 1: Reagents and Conditions Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) |

| 1 | Condensation | 2-Methoxyaniline | Diethyl ethoxymethylenemalonate | None (Neat) | 110-130 | 1-2 |

| 2 | Cyclization | Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate | None | Dowtherm A | ~250 | 1-2 |

| 3 | Saponification | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | NaOH (aq) | Water/Ethanol | Reflux | 4-6 |

| 4 | Chlorination | 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid | POCl₃ | Chloroform | Reflux | 1-2 |

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Steps 1 & 2)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture in an oil bath at 120 °C for 1.5 hours. During this time, ethanol will distill off.

-

Allow the resulting viscous oil (the crude enamine intermediate) to cool slightly.

-

In a separate flask suitable for high temperatures, heat Dowtherm A solvent to 250 °C.

-

Add the crude intermediate dropwise to the hot Dowtherm A with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 1 hour.

-

Cool the reaction mixture to room temperature, then dilute with a sufficient volume of hexane or pentane to induce precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

-

The crude Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (Step 3)

-

Suspend the Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Slowly acidify the clear filtrate to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid product thoroughly with cold water and dry under vacuum to yield 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. [7]

Protocol 3: Synthesis of this compound (Step 4)

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask, add 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask.

-

Heat the mixture under reflux for 1.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

A solid precipitate will form. Neutralize the acidic solution carefully with a base such as a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Conclusion

The synthesis of this compound is a robust process rooted in the classic Gould-Jacobs reaction, followed by straightforward hydrolysis and chlorination steps. Understanding the causality behind each experimental choice—from the high temperatures required for cyclization to the specific reagents used for functional group interconversion—is paramount for successful and reproducible synthesis. The resulting molecule is a highly valuable intermediate, poised for further elaboration in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently undertake this synthesis in their own laboratories.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 14, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 14, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022). Retrieved January 14, 2026, from [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). Retrieved January 14, 2026, from [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Retrieved January 14, 2026, from [Link]

-

Synthesis of 3-benzoyl-4-chloro-8-methoxyquinoline - PrepChem.com. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid AldrichCPR 280027-18-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Introduction and Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antibacterial and antimalarial properties.[1][2] The specific functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles. This guide provides an in-depth technical examination of 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS No: 179024-73-8), a derivative with significant potential as a synthetic intermediate in drug discovery programs.[3]

Understanding the core physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a summary of predicted properties but also detailed, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Identity and Structure

The structural identity of a compound is the foundation upon which all physicochemical analysis is built. The molecule features a quinoline core substituted with a chloro group at position 4, a methoxy group at position 8, and a carboxylic acid at position 3.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural similarity to other quinoline derivatives.[4][5] The following table summarizes its key identifiers and predicted physicochemical parameters. The subsequent sections provide detailed protocols for the experimental validation of these values.

| Property | Value / Predicted Value | Data Source |

| IUPAC Name | This compound | - |

| CAS Number | 179024-73-8 | [3] |

| Molecular Formula | C₁₁H₈ClNO₃ | [5] (analog) |

| Molecular Weight | 237.64 g/mol | [5] (analog) |

| Predicted Melting Point | >200 °C (decomposition likely) | Inferred from analogs |

| Predicted pKa | 3.5 - 4.5 (Carboxylic Acid) | Inferred from structure |

| Predicted LogP | 2.5 - 3.5 | Inferred from structure |

Synthetic Strategy Overview

For researchers requiring this compound, a common and effective synthetic route involves a multi-step process beginning with a substituted aniline. The core quinoline structure is typically formed via a Gould-Jacobs reaction, which cyclizes an aniline derivative with an ethoxymethylenemalonate ester. This yields a 4-hydroxyquinoline intermediate. The crucial final step is the conversion of the 4-hydroxy group to the 4-chloro group using a standard chlorinating agent.

Caption: High-level workflow for the synthesis of the target compound.

This pathway is logical because the Gould-Jacobs reaction is a robust method for creating the 4-hydroxyquinolone core, and the subsequent chlorination of the 4-position is a well-established transformation in quinoline chemistry.[6][7]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[8] The capillary method is a standard, reliable technique for this measurement.[9]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind a small amount of the crystals in a clean, dry mortar and pestle.[10]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to compact the sample into a 1-2 mm column at the bottom.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): Conduct an initial rapid heating run (10-20°C/min) to find the approximate melting temperature. This saves time during the precise measurement.[11]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a fresh capillary tube with the sample.

-

Heating and Observation: Heat the sample at a slow, controlled rate of 1-2°C per minute.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Replicates: Perform at least two additional precise determinations to ensure reproducibility. Never re-melt a sample; always use a fresh one for each measurement.[9]

Sources

- 1. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest [proquest.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Compound ethyl 8-chloro-4-[4-(methoxycarbonyl)anilino]quinoline-3-carboxylate -... [chemdiv.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. studylib.net [studylib.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document consolidates information on its synthesis, predicted properties, and potential applications by drawing parallels with closely related analogues and established chemical principles.

Introduction and Significance

The quinoline-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The introduction of a chlorine atom at the 4-position and a methoxy group at the 8-position of this scaffold, as in the case of this compound, is anticipated to modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinoline ring system, while the methoxy group can affect solubility, metabolic stability, and receptor-binding interactions. This unique combination of substituents makes it a valuable building block for the synthesis of novel bioactive molecules with potential applications as antibacterial, anticancer, and antimalarial agents.[1][2]

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely available in the literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₁H₈ClNO₃ | Based on chemical structure. |

| Molecular Weight | 237.64 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Carboxylic acids and substituted quinolines are generally solids. |

| Melting Point | Expected to be relatively high. | Aromatic carboxylic acids often have high melting points due to intermolecular hydrogen bonding and crystal lattice forces. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid group provides some polarity, but the chlorinated quinoline core is largely nonpolar. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid. | The electron-withdrawing chlorine and the quinoline ring will increase the acidity compared to a simple benzoic acid. |

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic signatures for this compound, which are crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the positions of the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the quinoline ring system, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), C-Cl stretching, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, the carboxylic acid group, and potentially the chlorine atom.

Synthesis Methodology

The most plausible synthetic route to this compound involves a multi-step process starting from 2-methoxyaniline, leveraging the well-established Gould-Jacobs reaction.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline.

-

Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes. This high temperature is crucial for the thermal cyclization to form the quinoline ring. The reaction mixture will darken and become viscous.

-

Work-up: Allow the reaction mixture to cool to room temperature. The crude product, often a solid, can be triturated with a suitable solvent like diethyl ether or hexane to remove impurities. The solid product is then collected by filtration and can be further purified by recrystallization from a solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline-3-carboxylate core. The initial condensation is a nucleophilic substitution of the ethoxy group of the malonate by the aniline. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls. A high-boiling solvent like diphenyl ether can be used to facilitate the high temperature required for cyclization.

Step 2: Synthesis of Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate [2]

-

Reaction Setup: In a fume hood, suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for converting the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive chlorinating agent.

Step 3: Synthesis of this compound (Hydrolysis) [1]

-

Reaction Setup: Dissolve Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Hydrolysis: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting ester.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic (pH 2-3). The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard method to obtain the corresponding carboxylic acid. The use of a co-solvent like ethanol helps to dissolve the starting ester. Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, causing the free carboxylic acid to precipitate.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the quinoline ring, the carboxylic acid, and the chlorine atom.

Caption: Key reactivity sites of the title compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, thiols, and alkoxides. This is a common strategy for building diversity in quinoline-based drug candidates.

-

Carboxylic Acid Chemistry: The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the attachment of different side chains to explore structure-activity relationships.

-

Electrophilic Aromatic Substitution: The quinoline ring itself can undergo further electrophilic substitution, although the substitution pattern will be directed by the existing methoxy and chloro substituents.

Potential Applications:

Given the known biological activities of the quinoline-3-carboxylic acid scaffold, this compound is a prime candidate for investigation in several areas of drug discovery:

-

Antibacterial Agents: Many quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of this molecule could lead to novel antibacterial agents with improved activity or a different spectrum of activity.[2]

-

Anticancer Agents: Substituted quinolines have been shown to possess anticancer properties through various mechanisms, including the inhibition of protein kinases and topoisomerases.[6]

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, such as chloroquine. The reactivity of the 4-chloro position allows for the synthesis of a library of 4-aminoquinoline derivatives for antimalarial screening.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct experimental data is sparse, its synthesis can be reliably achieved through established methods like the Gould-Jacobs reaction followed by chlorination and hydrolysis. Its chemical structure suggests a rich reactivity profile that can be exploited for the creation of diverse chemical libraries for biological screening. Further research into the specific biological targets and activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drugs.

References

- This guide has been compiled by synthesizing information from various sources on related compounds and general chemical principles, as specific literature for CAS 179024-73-8 is not readily available.

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]

-

Gould–Jacobs reaction. (2023, September 26). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). De Gruyter. Retrieved January 14, 2026, from [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). PubMed. Retrieved January 14, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

8-Methoxyquinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved January 14, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved January 14, 2026, from [Link]

-

Spectrum of 8-methoxyquinoline. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of quinoline-3-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

- WO2004007461A1 - 8-hydroxy quinoline derivatives. (2004). Google Patents.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 14, 2026, from [Link]

- UNITED STATES PATENT OFFICE. (n.d.). Google Patents.

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

- US7115744B2 - Method for producing 8-methoxy-quinolinecarboxylic acids. (2006). Google Patents.

-

Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 14, 2026, from [Link]

- US9388178B2 - Process for the preparation of moxifloxacin hydrochloride. (2016). Google Patents.

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

- UNITED STATES PATENT (19). (n.d.). Google Patents.

- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (2001). Google Patents.

-

4-Chloro-8-methoxyquinoline. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2004). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). NCBI. Retrieved January 14, 2026, from [Link]

-

4-CHLORO-8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER. (n.d.). ChemBK. Retrieved January 14, 2026, from [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). NCBI. Retrieved January 14, 2026, from [Link]

-

Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. (2014). NCBI. Retrieved January 14, 2026, from [Link]

-

4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 6. quora.com [quora.com]

Spectral data for "4-Chloro-8-methoxyquinoline-3-carboxylic acid"

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-8-methoxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or therapeutic use. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive examination of the expected spectral data for this compound, leveraging ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in fundamental principles and data from analogous structures, providing a robust framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~9.0 - 9.2 | Singlet (s) | - | 1H |

| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.0 | 1H |

| H-6 | ~7.5 - 7.7 | Triplet (t) | ~8.0 | 1H |

| H-7 | ~7.2 - 7.4 | Doublet (d) | ~8.0 | 1H |

| 8-OCH₃ | ~4.0 - 4.2 | Singlet (s) | - | 3H |

| 3-COOH | > 12.0 | Broad Singlet (br s) | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-5, H-6, H-7): The proton at the C-2 position is expected to be the most deshielded aromatic proton, appearing as a sharp singlet far downfield (~9.0-9.2 ppm). This significant downfield shift is due to the anisotropic effect of the quinoline ring system and the electronic influence of the adjacent nitrogen atom and the C-3 carboxylic acid group. The protons on the benzo- portion of the ring (H-5, H-6, H-7) will form a coupled system. H-5 and H-7 are expected to be doublets, while H-6 will likely appear as a triplet, a classic pattern for a 1,2,3-trisubstituted benzene ring.

-

Methoxy Protons (8-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 4.0-4.2 ppm.[2]

-

Carboxylic Acid Proton (3-COOH): The acidic proton of the carboxyl group is highly deshielded and subject to hydrogen bonding and chemical exchange. This results in a broad singlet that appears very far downfield, often above 12 ppm.[3] Its integration should correspond to one proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is appropriate. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 170 |

| C-8 (Ar-O) | ~155 - 158 |

| C-2 | ~150 - 153 |

| C-4 (Ar-Cl) | ~148 - 150 |

| C-8a | ~140 - 142 |

| C-6 | ~130 - 133 |

| C-4a | ~128 - 130 |

| C-5 | ~122 - 125 |

| C-3 | ~120 - 122 |

| C-7 | ~110 - 113 |

| OCH₃ | ~56 - 58 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and will appear as a peak in the 165-170 ppm region.[4][5] This signal is often of lower intensity due to the lack of an attached proton and longer relaxation times.

-

Aromatic Carbons: The 10 carbons of the quinoline ring system will appear in the aromatic region (~110-158 ppm).

-

C-8 and C-4: The carbons directly attached to the electronegative oxygen (C-8) and chlorine (C-4) atoms will be significantly deshielded and appear at the downfield end of the aromatic region.[4]

-

C-2: This carbon, adjacent to the nitrogen, is also strongly deshielded.

-

Quaternary Carbons (C-3, C-4a, C-8a): These carbons, which bear no hydrogen atoms, will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.[4]

-

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will produce a distinct signal in the aliphatic region, expected around 56-58 ppm.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same tuned and shimmed sample.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Notes |

| 237 / 239 | [M]+• | Molecular ion. The M+2 peak is due to the ³⁷Cl isotope. |

| 192 / 194 | [M - COOH]+ | Loss of the carboxylic acid radical. |

| 202 | [M - Cl]+ | Loss of the chlorine radical. |

| 174 | [M - Cl - CO]+ | Subsequent loss of carbon monoxide. |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular formula is C₁₁H₈ClNO₃. The nominal molecular weight is 237 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two peaks: one for the molecular ion containing ³⁵Cl at m/z 237 and another, approximately one-third the intensity, for the ion containing ³⁷Cl at m/z 239.[6] This 3:1 ratio is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The most common fragmentation pathways for carboxylic acids involve the loss of the carboxyl group.[6][7]

-

Loss of -COOH: A primary fragmentation will be the alpha-cleavage of the bond between the quinoline ring and the carboxylic acid, resulting in a fragment ion at m/z 192/194.

-

Loss of -Cl: Fragmentation can also occur via the loss of the chlorine atom, yielding an ion at m/z 202.

-

Further Fragmentation: Subsequent losses, such as the elimination of carbon monoxide (CO, 28 Da) from fragment ions, are also common.

-

Caption: Primary fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent (e.g., methanol) for analysis by techniques like Electrospray Ionization (ESI). For EI, direct insertion is common.

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its functional groups. It is an excellent tool for identifying the types of bonds present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid |

| ~3050-3100 | C-H stretch | Aromatic |

| 1700-1730 | C=O stretch (strong) | Carboxylic Acid |

| 1580-1620 | C=C and C=N stretch | Quinoline Ring |

| 1200-1300 | C-O stretch | Carboxylic Acid / Ether |

| 1000-1100 | C-O stretch | Aryl Ether |

| 750-850 | C-Cl stretch | Aryl Halide |

Interpretation of the IR Spectrum

-

Carboxylic Acid Group: The most prominent features will be from the carboxylic acid. A very broad absorption band from ~2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹, is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[8][9] This band will overlap with the C-H stretching region. Additionally, a very strong, sharp absorption between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[8]

-

Quinoline Ring: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline system will appear in the 1580-1620 cm⁻¹ region.[10] Aromatic C-H stretching vibrations will be observed as weaker bands just above 3000 cm⁻¹.

-

Other Bonds: The C-O stretching vibrations from both the carboxylic acid and the aryl ether (methoxy group) will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[8] The C-Cl stretch is expected to produce an absorption in the 750-850 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating dataset for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents. Mass spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine), while IR spectroscopy provides definitive evidence for the key functional groups, namely the carboxylic acid and the aromatic system. Together, these techniques offer an unambiguous characterization of the molecule's identity and structure.

References

-

The Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Retrieved from [Link]

-

ChemBK. 4-CHLORO-8-METHOXY-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

American Chemical Society. Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 - PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Química Organica.org. IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wiley Online Library. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

American Chemical Society. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

-

AIP Publishing. Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. Retrieved from [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

PubChemLite. 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4). Retrieved from [Link]

-

Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 10. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 4-Chloro-8-methoxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Chloro-8-methoxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing upon established principles of quinoline chemistry and data from closely related analogues, this document details the molecule's structure, a robust synthetic pathway, its expected analytical signature, and its potential biological relevance.

Molecular Overview and Physicochemical Properties

This compound belongs to the quinoline class of compounds, a scaffold renowned for its prevalence in pharmaceuticals. The core structure consists of a fused benzene and pyridine ring. Key functional groups that dictate its chemical reactivity and potential biological interactions include a carboxylic acid at position 3, a chloro group at position 4, and a methoxy group at position 8. The chlorine atom at the C4 position is a key reactive site, often targeted for nucleophilic substitution to generate diverse molecular libraries.

While specific experimental data for this exact molecule is not widely published, its physicochemical properties can be reliably estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₈ClNO₃ | Calculated |

| Molecular Weight | 237.64 g/mol | Calculated |

| Appearance | Expected to be a solid | |

| Melting Point | Not available (likely >200°C) | Inferred from related structures |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from related structures |

| CAS Number | Not assigned | - |

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached via a multi-step sequence, commencing with the construction of the core quinoline ring system, followed by functional group manipulation. The proposed pathway leverages the well-established Gould-Jacobs reaction, followed by ester hydrolysis and subsequent chlorination.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This initial step involves the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization reaction.

-

Reaction Setup: In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Condensation: Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Cyclization: The resulting intermediate, diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A.[1] The mixture is then heated to 250°C to induce cyclization.[1]

-

Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like pentane or hexane to precipitate the product. The solid is collected by filtration and washed to afford ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[1]

Step 2: Synthesis of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

-

Reaction Setup: Suspend the ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 4% NaOH).[2]

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[2]

-

Work-up: Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3. The resulting precipitate is the desired carboxylic acid.

-

Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group. This is a standard transformation for converting 4-quinolones to 4-chloroquinolines.

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃) which acts as both reagent and solvent.[3] A catalytic amount of DMF can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.

-

Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known effects of the substituents on the quinoline ring, the following spectral data are predicted for this compound.

Caption: Molecular structure of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale and References |

| ¹H NMR | δ ~ 9.0 (s, 1H, H2), δ ~ 7.5-8.0 (m, 3H, Ar-H), δ ~ 4.0 (s, 3H, -OCH₃), δ ~ 13.0 (br s, 1H, -COOH) | The H2 proton is deshielded by the adjacent nitrogen and C=O group. Aromatic protons will appear in the typical downfield region. The methoxy protons will be a sharp singlet. The carboxylic acid proton is typically broad and far downfield.[4] |

| ¹³C NMR | δ ~ 165-170 (-COOH), δ ~ 150-160 (C-O, C-Cl), δ ~ 110-145 (Ar-C), δ ~ 56 (-OCH₃) | The carbonyl carbon of the carboxylic acid is characteristically downfield. Carbons attached to heteroatoms (O, Cl, N) will also be deshielded. Aromatic carbons span a wide range. The methoxy carbon appears in the typical region.[5][6] |

| IR Spectroscopy | ~3300-2500 cm⁻¹ (broad, O-H stretch), ~1720 cm⁻¹ (strong, C=O stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is a strong, sharp absorption. Aromatic ring vibrations and C-O/C-Cl stretches appear in the fingerprint region.[7][8] |

| Mass Spectrometry | M⁺ at m/z 237/239 (approx. 3:1 ratio), Fragments corresponding to loss of Cl (M-35), COOH (M-45), and OCH₃ (M-31). | The molecular ion peak will show the characteristic isotopic pattern for a single chlorine atom. Common fragmentation pathways for such molecules involve the loss of the substituents.[9][10] |

Biological Context and Therapeutic Potential

The quinoline scaffold is a cornerstone in drug discovery, most notably in the development of antimalarial agents like chloroquine. The 4-aminoquinoline derivatives are known to interfere with heme detoxification in the malaria parasite.[3] While the subject of this guide is a 4-chloro derivative, this position is often a synthetic handle to introduce various amine side chains to explore antimalarial activity.

Furthermore, quinoline-3-carboxylic acids are structurally related to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[3] The specific substitution pattern, including the 8-methoxy group, can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the molecule. The 8-hydroxyquinoline derivatives (structurally related to the 8-methoxy compounds) are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects, often attributed to their metal-chelating properties.[11][12]

The title compound, this compound, therefore represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

Antimalarial Drug Discovery: Serving as a precursor for 4-aminoquinoline analogues.

-

Antibacterial Agents: As a scaffold for designing new topoisomerase inhibitors.

-

Anticancer Research: As a platform for developing novel kinase inhibitors or other targeted agents.

The precise biological activity and mechanism of action of this compound itself would require dedicated screening and investigation.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile chemical entity. This guide has outlined a reliable synthetic route based on established chemical transformations and provided a predicted analytical profile to aid in its identification and characterization. Its structural features suggest significant potential as a key intermediate in the development of new therapeutic agents. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and its subsequent use in the creation of novel compound libraries for biological screening to unlock its full therapeutic potential.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]

- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

ResearchGate. (2009). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

AWS. (n.d.). Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

bioRxiv. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

-

AIP Publishing. (n.d.). Molecular Structural Characterization and Computational Studies of 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nit. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-8-methoxyquinoline-3-carboxylic acid (C11H9NO4). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Frontiers. (n.d.). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

Sources

- 1. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Spectrum: Carboxylic Acids [quimicaorganica.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid [myskinrecipes.com]

Discovery and history of quinoline-3-carboxylic acids

An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylic Acids

Abstract

The story of quinoline-3-carboxylic acids is a compelling narrative of scientific serendipity evolving into rational drug design. What began as an unexpected byproduct in the synthesis of an antimalarial drug in the mid-20th century has blossomed into one of the most vital classes of antibacterial agents: the quinolones and fluoroquinolones. This guide traces the historical trajectory of this remarkable scaffold, from the initial discovery of its antibacterial properties to the elucidation of its mechanism of action and the decades of chemical modifications that have expanded its therapeutic reach. We will explore the pivotal moments, key structural insights, and foundational synthetic methodologies that have cemented the legacy of quinoline-3-carboxylic acids in medicinal chemistry and their ongoing exploration for new therapeutic applications beyond infectious diseases.

The Serendipitous Discovery: An Unintended Synthesis

The genesis of the quinolone class of antibiotics was not the result of a targeted research program but a fortuitous accident during the development of another crucial medicine.

The Chloroquine Connection: A Fortuitous Byproduct

In the late 1950s, while working on the synthesis of the antimalarial agent chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity.[1][2][3] This byproduct, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was set aside.[2][4] When later screened for biological activity, it demonstrated modest antibacterial effects. This unexpected finding sparked a new avenue of research, shifting focus to the potential of this novel chemical scaffold as an antibacterial agent.[2]

From Byproduct to Lead Compound: Nalidixic Acid

Inspired by the modest activity of the chloroquine byproduct, Lesher's team began synthesizing analogs to improve its potency and properties. This effort led to the creation of nalidixic acid, a structurally related 1,8-naphthyridine derivative, in 1962.[1][2][4][5] Although technically a naphthyridine, nalidixic acid is universally considered the predecessor and prototypical compound of the entire quinolone class.[1][5] Introduced clinically in 1967, it exhibited a narrow spectrum of activity, primarily effective against Gram-negative bacteria, and became a treatment for uncomplicated urinary tract infections (UTIs).[1][5][6][7][8]

Caption: From Antimalarial Synthesis to a New Class of Antibiotics.

The First Generation: Establishing the Pharmacophore

The discovery of nalidixic acid established the core chemical structure, or pharmacophore, responsible for antibacterial activity and paved the way for early-generation analogs.

The Core Structure: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Subsequent research quickly identified the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid nucleus as the essential component for antibacterial action. The carboxylic acid group at the C-3 position, in particular, was found to be indispensable for interacting with the bacterial enzyme target.[9][10][11] This foundational understanding guided all future development within the class.

Early Analogs and Their Limitations

Following nalidixic acid, other first-generation quinolones were introduced in the 1970s, including pipemidic acid, oxolinic acid, and cinoxacin.[1][7] However, these agents offered only marginal improvements in potency or spectrum over their predecessor.[1] They remained limited to treating UTIs, possessed unfavorable pharmacokinetic properties, and struggled with the rapid development of bacterial resistance.[2][12]

| First-Generation Quinolone | Year Introduced | Key Characteristics |

| Nalidixic Acid | 1962 | Prototypical quinolone; Narrow spectrum (Gram-negative); Used for UTIs.[1][5][7] |

| Oxolinic Acid | 1970s | Marginal improvement over nalidixic acid.[1] |

| Cinoxacin | 1970s | Similar profile to nalidixic acid; Used for UTIs.[1] |

| Pipemidic Acid | 1970s | Some activity against Pseudomonas aeruginosa; Led to piperazine insights.[1][7][12] |

Mechanism of Action: Unraveling the Target

A critical step in the evolution of quinolones was understanding how they killed bacteria. This knowledge allowed for more rational drug design in subsequent generations.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][13] These enzymes are crucial for managing DNA topology—supercoiling, untangling, and resealing DNA strands—during replication and transcription.[6][14] By inhibiting these enzymes, quinolones prevent bacterial DNA from unwinding and duplicating, which halts cell division and leads to cell death.[1] Importantly, eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing the basis for the selective toxicity of these drugs against bacteria.[1]

The Quinolone-Enzyme-DNA Ternary Complex

Rather than simply blocking the enzyme's active site, quinolones function as "topoisomerase poisons."[15] They intercalate into the bacterial DNA and stabilize a transient state where the DNA strands are cut by the enzyme.[13] This creates a stable quinolone-enzyme-DNA "cleavage complex," which prevents the re-ligation of the DNA strands.[13][15] The accumulation of these complexes leads to irreversible double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial death.[2][15]

Caption: Mechanism of Quinolone-Induced Bacterial Cell Death.

The Fluorine Revolution: Birth of the Fluoroquinolones

The therapeutic utility of the quinolone class increased dramatically with a single, transformative chemical modification.

The Breakthrough: 6-Fluoro Substitution

In the 1970s and early 1980s, researchers discovered that adding a fluorine atom at the C-6 position of the quinolone ring resulted in a profound enhancement of antibacterial potency and a significant expansion of the microbiological spectrum.[1][7][16] This modification improved the drug's penetration into bacterial cells and greatly increased its inhibitory activity against DNA gyrase.[16]

Norfloxacin and the Second Generation

The first agent to incorporate this breakthrough was norfloxacin, patented in 1978.[12][16] It was the first of the fluoroquinolones and demonstrated superior activity compared to the first-generation drugs. This was quickly followed by the development of other highly successful second-generation agents like ciprofloxacin and ofloxacin.[1][3][5] A key feature of these new drugs was the addition of a piperazinyl group at the C-7 position, which further broadened the antibacterial spectrum to include highly problematic pathogens like Pseudomonas aeruginosa.[12][16]

| Quinolone Generation | Representative Agents | Antibacterial Spectrum |

| First Generation | Nalidixic Acid, Cinoxacin | Narrow: Primarily active against Gram-negative enteric bacilli.[7] |

| Second Generation | Norfloxacin, Ciprofloxacin | Broad: Expanded Gram-negative coverage (incl. P. aeruginosa), some Gram-positive and atypical pathogen activity.[1][2] |

Evolution and Structure-Activity Relationships (SAR)

The success of the early fluoroquinolones triggered decades of intensive research to understand the structure-activity relationship (SAR) of the quinolone scaffold, leading to further generations with improved properties.

A Systematic Exploration of the Scaffold

Medicinal chemists systematically modified nearly every position of the quinolone ring, leading to a clear understanding of how different functional groups influence potency, spectrum, pharmacokinetics, and safety.

-

N-1 Position: Substitution with small alkyl groups, like ethyl or cyclopropyl, was found to be optimal. The cyclopropyl group, famously used in ciprofloxacin, often confers enhanced potency.[5]

-

C-3 Position: The carboxylic acid is essential for binding to the DNA-gyrase complex and is a prerequisite for antibacterial activity.[9][11]

-

C-6 Position: A fluorine atom is the hallmark of modern fluoroquinolones, dramatically increasing potency.[1][16]

-

C-7 Position: Large heterocyclic substituents, such as piperazine, are crucial for determining the spectrum of activity and potency. Modifications here are a primary way to tune the drug's properties.[1][4]

-

C-8 Position: A methoxy group at this position, as seen in moxifloxacin, can enhance activity against Gram-positive and anaerobic bacteria while reducing the potential for phototoxicity.[16]

Caption: Core Fluoroquinolone Scaffold and Key Structure-Activity Relationship Sites.

Later Generations

This deep SAR knowledge enabled the development of third-generation (e.g., levofloxacin) and fourth-generation (e.g., moxifloxacin) fluoroquinolones. These agents feature further enhanced activity against Gram-positive bacteria, such as Streptococcus pneumoniae, and, in the case of the fourth generation, coverage of anaerobic bacteria.[1][3][7]

Foundational Synthetic Methodologies

The ability to synthesize a wide array of quinolone analogs hinged on robust and versatile chemical reactions. The Gould-Jacobs reaction is a cornerstone of quinolone chemistry.

The Gould-Jacobs Reaction

This classical multi-step process remains a fundamental method for constructing the core quinolone ring system.

-

Step 1: Condensation. An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME).[17]

-

Step 2: Thermal Cyclization. The intermediate from Step 1 is heated, causing it to cyclize and form the bicyclic 4-hydroxy-3-carbethoxyquinoline ring system.[17][18]

-

Step 3: N-Alkylation. The nitrogen at the N-1 position is alkylated with a suitable reagent (e.g., ethyl iodide).[18]

-

Step 4: Saponification. The ester at the C-3 position is hydrolyzed, typically with a base, to yield the final, essential carboxylic acid.[17][18]

Experimental Protocol: Synthesis of Nalidixic Acid (Illustrative)

The following protocol outlines the synthesis of the prototypical quinolone, nalidixic acid, via the Gould-Jacobs pathway.

-

Condensation: 2-amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate to form an intermediate enamine.[18]

-

Cyclization: The resulting product is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridin-3-carboxylic acid.[18]

-

Hydrolysis: The ester is hydrolyzed using sodium hydroxide to give the corresponding carboxylic acid salt.[18]

-

Alkylation: The intermediate acid is alkylated with ethyl iodide in the presence of a base like potassium hydroxide to install the ethyl group at the N-1 position, yielding nalidixic acid.[18]

Caption: The Gould-Jacobs Reaction Workflow for Quinolone Synthesis.

Beyond Antibacterials: Expanding Therapeutic Horizons

While defined by their antibacterial success, the quinoline-3-carboxylic acid scaffold and its close relatives are being explored for a range of other diseases, demonstrating the versatility of the core structure.

-

Anticancer Applications: Certain quinoline-4-carboxylic acid analogs, such as brequinar, have been shown to act as potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[9][11] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA in rapidly proliferating cancer cells.[11]

-

Anti-Inflammatory Research: Quinoline-3-carboxamides have been discovered as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[19]

-

Enzyme Inhibition: Other research has identified quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2[20] and SIRT3[21], both of which are targets of interest in cancer and metabolic disease research.

Conclusion: From Serendipity to Rational Design

The history of quinoline-3-carboxylic acids is a testament to the progression of pharmaceutical science. The journey began with an observation of an unexpected byproduct and evolved into a sophisticated, structure-driven quest for better medicines. The initial discovery of nalidixic acid laid the groundwork, the elucidation of the topoisomerase mechanism provided a target, and the introduction of the 6-fluoro substituent opened the door to a golden age of antibiotic development. Today, while facing challenges from growing antibiotic resistance, the quinolone scaffold continues to be a source of clinical solutions and a platform for discovering new therapies for a host of human diseases, embodying the full arc from serendipity to rational design.[2][6][15]

References

- Wikipedia. Quinolone antibiotic.

- Malik, M., et al. (2017). Mechanism of Quinolone Action and Resistance. PMC - NIH.

- Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. PMC - NIH.

- Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society.

- Science Prof Online. Mode of Action (MOA) of Quinolone Antibiotics.

- The history of quinolones.

- (2020). Quinolones: Historical development and use.

- Nalidixic Acid in Focus: Chemical Structure, Synthesis, and Market Trends.

- Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- Nalidixic acid synthesis. ChemicalBook.

- Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”.

- Bisacchi, G. S. (2019). Quinolone antibiotics. PMC - PubMed Central - NIH.

- Turnbull, A. P., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.

- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids.

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. SciSpace.

- Tello, M., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. PubMed.

- Structure-activity relationship of quinoline carboxylic acids. Benchchem.

- H. Koga, et al. (1999). [The history of the development and changes of quinolone antibacterial agents]. PubMed.

- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 8. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceprofonline.com [scienceprofonline.com]

- 15. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]